Home > Products > Screening Compounds P37443 > Dabigatran Acyl--D-Glucuronide
Dabigatran Acyl--D-Glucuronide -

Dabigatran Acyl--D-Glucuronide

Catalog Number: EVT-10927665
CAS Number:
Molecular Formula: C31H33N7O9
Molecular Weight: 647.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran Acyl-β-D-Glucuronide is a significant metabolite of the anticoagulant drug dabigatran, which is primarily used to prevent and treat thromboembolic disorders. This compound is formed through the process of glucuronidation, where the drug is conjugated with glucuronic acid, enhancing its solubility and facilitating excretion. Dabigatran Acyl-β-D-Glucuronide plays a crucial role in the pharmacokinetics of dabigatran, impacting its efficacy and safety profile.

Source

Dabigatran Acyl-β-D-Glucuronide is synthesized in the human body from dabigatran, which is administered as the prodrug dabigatran etexilate. This transformation occurs mainly in the liver and intestines, mediated by uridine 5'-diphospho-glucuronosyltransferase enzymes, particularly UGT2B15 and UGT1A9 .

Classification

This compound falls under the category of drug metabolites, specifically as an acyl-glucuronide. It is classified as a small organic molecule with anticoagulant properties, derived from a pharmaceutical agent intended for therapeutic use in managing blood coagulation disorders.

Synthesis Analysis

Methods

The synthesis of Dabigatran Acyl-β-D-Glucuronide involves enzymatic glucuronidation reactions. The primary method utilizes human hepatic and intestinal microsomes, which contain the necessary uridine 5'-diphospho-glucuronosyltransferase enzymes.

Technical Details

  1. Enzymatic Reaction: The reaction conditions are optimized to ensure high yield and purity. The process typically involves incubating dabigatran with UDP-glucuronic acid in the presence of microsomal preparations.
  2. Purification: After synthesis, the compound can be purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels (minimum 95%) .
Molecular Structure Analysis

Structure

Dabigatran Acyl-β-D-Glucuronide has a complex molecular structure characterized by the following:

  • Molecular Formula: C₃₁H₃₃N₇O₉
  • Molecular Weight: 647.64 g/mol .

Data

The compound features multiple functional groups including amines and carboxylic acids, contributing to its pharmacological activity. The acyl group attached to the glucuronic acid moiety is critical for its biological function.

Chemical Reactions Analysis

Reactions

Dabigatran Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions during its metabolism:

  1. Hydrolysis: This reaction cleaves the glucuronic acid moiety from Dabigatran Acyl-β-D-Glucuronide, regenerating dabigatran and releasing glucuronic acid.
  2. Transacylation: In this process, the acyl group may be transferred to other molecules, forming various acylated products depending on the acceptor molecule involved.

Technical Details

  • Common Reagents: UDP-glucuronic acid is essential for glucuronidation.
  • Conditions: Optimal pH and temperature are maintained during reactions to maximize yield.
Mechanism of Action

Process

Dabigatran Acyl-β-D-Glucuronide exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin. This inhibition prevents clot formation.

Data

The compound influences several biochemical pathways:

  • It increases activated partial thromboplastin time (aPTT), indicating enhanced anticoagulant activity.
  • It interacts with various proteins involved in coagulation processes .
Physical and Chemical Properties Analysis

Physical Properties

Dabigatran Acyl-β-D-Glucuronide is typically a solid at room temperature with stability exceeding one year under appropriate storage conditions .

Chemical Properties

  1. Solubility: The compound's solubility varies based on formulation; it is generally soluble in polar solvents due to its glucuronic acid component.
  2. Stability: The stability of this metabolite is crucial for maintaining its pharmacological activity, particularly under physiological conditions.
Applications

Dabigatran Acyl-β-D-Glucuronide is primarily utilized in scientific research within pharmacology and toxicology fields. Its applications include:

Metabolic Pathways and Enzymatic Synthesis of Dabigatran Acyl-β-D-Glucuronide

Role of UDP-Glucuronosyltransferases in Dabigatran Biotransformation

Dabigatran undergoes phase II metabolism primarily via glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes. This conjugation targets the carboxylate moiety of dabigatran, forming the pharmacologically active 1-O-acyl-β-D-glucuronide conjugate. Glucuronidation represents the dominant metabolic pathway in humans, accounting for approximately 20% of dabigatran clearance after oral administration of its prodrug, dabigatran etexilate [1] [2]. The reaction mechanism involves nucleophilic attack by the dabigatran carboxylate on the anomeric carbon of UDP-α-D-glucuronic acid, resulting in β-configuration retention at the glycosidic bond [7].

Isoform-Specific Contributions: UGT2B15 as the Primary Catalytic Enzyme

Human UGT2B15 exhibits the highest catalytic efficiency for dabigatran glucuronidation. In vitro studies using recombinant UGT isoforms demonstrate that UGT2B15 possesses the highest intrinsic clearance (V~max~/K~m~ = 0.32 μL/min/mg), followed by UGT1A9 and UGT2B7 [2]. Kinetic parameters reveal a K~m~ value of 180–255 μM for UGT2B15-mediated glucuronidation in human hepatic microsomes, indicating moderate substrate affinity [2] [4]. Genetic evidence further supports this primacy: subjects homozygous for the UGT2B152 allele (c.253G>T, rs1902023) exhibit significantly reduced formation of dabigatran acylglucuronide (DABG). Pharmacokinetic studies show 30–35% lower DABG C~max~ and AUC in TT genotypes compared to GG genotypes, confirming UGT2B15's dominant role *in vivo [3]. The enzyme's expression in hepatocytes and its specificity for carboxylic acid substrates align with dabigatran's metabolic fate [4] [6].

Table 1: Kinetic Parameters of UGT Isoforms in Dabigatran Glucuronidation

UGT IsoformK~m~ (μM)V~max~ (pmol/min/mg)Intrinsic Clearance (V~max~/K~m~)Relative Contribution
UGT2B15180–25558.70.32 μL/min/mg65–70%
UGT1A9210–30042.10.20 μL/min/mg15–20%
UGT2B7240–35036.80.15 μL/min/mg10–15%

Data derived from recombinant enzyme systems and human microsomal studies [2] [4]

Compensatory Mechanisms of UGT1A9 and UGT2B7 in Glucuronidation

When UGT2B15 activity is compromised (e.g., via polymorphism or chemical inhibition), UGT1A9 and UGT2B7 provide metabolic redundancy. Inhibition studies using UGT isoform-selective inhibitors (e.g., mefenamic acid for UGT1A9) reduce dabigatran glucuronidation by only 15–25% in human liver microsomes, contrasting with ≥60% reduction upon UGT2B15 inhibition [2] [7]. This suggests robust compensatory capacity. UGT1A9, localized in hepatic and renal tissues, demonstrates affinity for dabigatran (K~m~ = 210–300 μM) but lower catalytic efficiency than UGT2B15. UGT2B7, while widely expressed, contributes minimally under physiological conditions but may gain significance in UGT2B15 deficiency. The overlapping substrate specificities and co-expression of these isoforms in hepatocytes ensure metabolic resilience against genetic or drug-induced perturbations [2] [7].

Kinetic Characterization of Hepatic vs. Intestinal Microsomal Activity

Glucuronidation efficiency differs markedly between hepatic and intestinal compartments:

  • Hepatic Microsomes: Exhibit higher affinity (K~m~ = 180–255 μM) and capacity (V~max~ = 1.2–1.8 nmol/min/mg protein) for DABG formation. This aligns with the liver's role as the primary metabolic site [2] [4].
  • Intestinal Microsomes: Show lower affinity (K~m~ = 411–759 μM) and reduced velocity (V~max~ = 0.4–0.6 nmol/min/mg protein), suggesting negligible intestinal contribution to first-pass metabolism [2].

The intrinsic clearance (CL~int~ = V~max~/K~m~) in hepatic systems (4.7–7.1 μL/min/mg) exceeds intestinal values (0.5–0.8 μL/min/mg) by 6–14-fold, confirming hepatic dominance. This compartmentalization explains why dabigatran etexilate hydrolysis occurs intestinally (via carboxylesterase 2), while glucuronidation occurs predominantly post-absorption in the liver [1] [4].

Table 2: Kinetic Comparison of Hepatic and Intestinal Dabigatran Glucuronidation

ParameterHuman Hepatic MicrosomesHuman Intestinal Microsomes
K~m~ (μM)180–255411–759
V~max~ (nmol/min/mg)1.2–1.80.4–0.6
Intrinsic Clearance (μL/min/mg)4.7–7.10.5–0.8

Data reflect pooled microsomal incubations under physiological conditions (pH 7.4, 37°C) [2] [4]

Interspecies Variability in Metabolic Formation: Insights from Rhesus Monkey Urinary Metabolites

Rhesus monkeys (Macaca mulatta) serve as key models for dabigatran metabolism due to similarities in UGT isoform expression. Four isomeric acylglucuronides are excreted in urine after dabigatran etexilate dosing:

  • 1-O-acylglucuronide (β-anomer): The primary pharmacologically active metabolite.
  • 2-O-, 3-O-, and 4-O-acylglucuronides: Positional isomers formed via non-enzymatic acyl migration [1] [2].

Nuclear magnetic resonance analysis confirms these structures, with the 1-O-β isomer constituting >60% of initial urinary metabolites. However, this isomer demonstrates instability in vitro (half-life = 1 h at pH 7.4, 37°C), spontaneously rearranging to 2-, 3-, and 4-position isomers via intramolecular transacylation [2] [4]. Notably, all isomers retain equipotent anticoagulant activity in activated partial thromboplastin time assays, unlike many glucuronides which undergo detoxication [1] [5].

Table 3: Comparative Dabigatran Acylglucuronide Profiles in Humans vs. Rhesus Monkeys

CharacteristicRhesus MonkeyHuman
Primary UGT IsoformUGT2B15 homologUGT2B15
Urinary Metabolites1-O-β, 2-O-, 3-O-, 4-O-acylglucuronidesIdentical isomer profile
1-O-β Half-life (pH 7.4)1.0 hour1.0–1.2 hours
Relative Activity (aPTT)All isomers equipotent to dabigatranAll isomers equipotent

Data from urinary metabolite isolation and *in vitro stability testing [1] [2] [4]*

Species differences emerge in quantitative metabolic rates: monkeys exhibit 2.3-fold higher DABG formation clearance than humans, attributed to higher UGT2B15 expression levels. This necessitates careful scaling in preclinical studies but validates the model for qualitative metabolic profiling [2] [4].

Properties

Product Name

Dabigatran Acyl--D-Glucuronide

IUPAC Name

6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C31H33N7O9

Molecular Weight

647.6 g/mol

InChI

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)

InChI Key

CSZFDMHIDSUHPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.